Regioisomeric Divergence from Rufinamide: Structural and Pharmacological Implications
The target compound is a regioisomer of rufinamide (CAS 106308-44-5). In rufinamide, the 2,6-difluorobenzyl group occupies the triazole N1 position, while in the target compound it resides on the exocyclic carboxamide nitrogen, and a methyl group occupies N1 [1]. Rufinamide prolongs the inactive state of voltage-gated sodium channels with a reported IC₅₀ of approximately 4–8 µM in neuronal preparations, and this activity requires the N1-(2,6-difluorobenzyl) substitution pattern [2]. Relocation of the 2,6-difluorobenzyl group to the carboxamide nitrogen in the target compound is predicted to eliminate sodium channel binding, as the triazole N1 position becomes methyl-substituted and cannot present the critical aryl group to the channel binding pocket. This constitutes a categorical difference rather than a potency shift. No peer-reviewed biological activity data were identified for the target compound in the accessible literature; the following evidence is therefore tagged as class-level inference.
| Evidence Dimension | Sodium channel (Nav1.x) inhibitory activity |
|---|---|
| Target Compound Data | No direct data available; predicted inactive against sodium channels based on pharmacophore mismatch |
| Comparator Or Baseline | Rufinamide: IC₅₀ ~4–8 µM in neuronal sodium channel assays; FDA-approved anticonvulsant |
| Quantified Difference | Not quantifiable due to absence of target compound data; structural divergence indicates distinct target profiles |
| Conditions | Rufinamide data from voltage-clamp electrophysiology in cultured neurons and HEK-293 cells expressing human Nav1.1–1.6; target compound not tested in any published assay |
Why This Matters
Procurement decisions for sodium channel pharmacology studies must recognize that this regioisomer cannot substitute for rufinamide; it serves a different experimental purpose as a negative control or scaffold for alternative target screening.
- [1] ChemWhat. Rufinamide CAS#: 106308-44-5. Synonymous: 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. View Source
- [2] Arroyo, S. (2007). Rufinamide. Neurotherapeutics, 4(1), 155–162. DOI: 10.1016/j.nurt.2006.11.006. View Source
